dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
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Overview
Description
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline core, multiple functional groups, and potassium ions. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Functional Groups: The amino and hydrazinecarbonylamino groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents such as hydrazine and amines, along with appropriate solvents and catalysts.
Potassium Ion Incorporation: The final step involves the incorporation of potassium ions, typically through ion exchange reactions with potassium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, amines, and hydrazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, amines, hydrazines; often in polar solvents with catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for applications in materials science, including the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate: shares similarities with other isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement The presence of the hydrazinecarbonylamino group, in particular, distinguishes it from other similar compounds
Properties
Molecular Formula |
C13H9K2N5O9S2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
HCWYSCVNSCIZCN-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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